6-Nitrothiochroman-4-one
Overview
Description
6-Nitrothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone family These compounds are structurally related to chromones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrothiochroman-4-one typically involves the nitration of thiochroman-4-one. One common method is the reaction of thiochroman-4-one with nitric acid in acetic acid at room temperature, yielding this compound . Another approach involves the use of iron wire and ammonium chloride in an ethanol-water mixture, followed by heating at 70°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like iron and ammonium chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Iron wire and ammonium chloride in an ethanol-water mixture at 70°C.
Substitution: Typical conditions involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 6-Aminothiochroman-4-one.
Substitution: Various substituted thiochroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitrothiochroman-4-one has several applications in scientific research:
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitrothiochroman-4-one and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiochromanone derivatives with a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the specific molecular targets and pathways involved for this compound.
Comparison with Similar Compounds
6-Chlorothiochroman-4-one: Similar structure with a chlorine atom instead of a nitro group.
6-Fluorothiochroman-4-one: Contains a fluorine atom at the 6th position.
Thiochroman-4-one: The parent compound without any substituents at the 6th position.
Uniqueness: 6-Nitrothiochroman-4-one is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
6-nitro-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWZGCRKUPJMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602982 | |
Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89444-03-1 | |
Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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